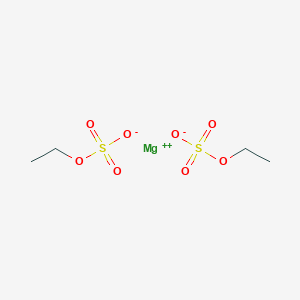
Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride
Overview
Description
Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride, or DNPL, is a synthetic compound that is widely used in scientific research due to its ability to bind with proteins and other molecules. It is a form of lysine, an essential amino acid, and is related to other compounds in the 2,4-dinitrophenyl family. DNPL is a versatile compound and has been used in a variety of research applications, including biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
Detection and Identification
Nε-(2,4-Dinitrophenyl)-L-lysine hydrochloride has been utilized in the detection and identification of specific compounds in biological samples. For instance, Nε-monomethyllysine was identified in various rat samples (serum, urine, brain, and liver) after treatment with L-deprenyl, using a procedure that involved reaction with Fmoc chloride and analysis using high-performance liquid chromatography-mass spectrometry (HPLC-MS). This process is crucial for tracing the transfer of radiolabelled methyl groups to the Nε-amino group of endogenous lysine, highlighting the significance of Nε-(2,4-Dinitrophenyl)-L-lysine hydrochloride in metabolic studies (Kalasz et al., 2005).
Immunogenicity Studies
The compound has been instrumental in immunogenicity studies, providing insights into the immune responses to various conjugates. A study revealed a rank order of immunogenicity of dinitrophenyl (DNP) conjugates of basic homopolyamino acids in guinea pigs, indicating the potential of Nε-(2,4-Dinitrophenyl)-L-lysine hydrochloride in understanding antigen-processing and immune responses (Levine, 1969).
Advanced Glycation End Products (AGEs) Research
Nε-(2,4-Dinitrophenyl)-L-lysine hydrochloride is also used in the study of advanced glycation end products (AGEs), which are pivotal in understanding various diseases, including diabetes and cardiovascular diseases. Research has shown that the serum levels of AGEs and the glycoxidation product Nε-(carboxymethyl)lysine (CML) are increased in patients with type 2 diabetes and coronary heart disease. This is significant for understanding the role of non-CML AGEs in the development of macrovascular diseases in diabetes patients (Kilhovd et al., 1999).
Drug-Protein Interaction Studies
The compound is significant in studies related to drug-protein interactions. For example, it was used to investigate the disposition of albumin conjugated with 3H-dinitrophenyl groups (3H-DNP) in rats. The findings from such studies are crucial for understanding the metabolic fate of drug-protein conjugates formed in vivo, especially the role of lysosomal hydrolysis and N-acetylation in the metabolic pathways (Kitteringham et al., 1985).
Mechanism of Action
Mode of Action
It is chemically related to 2,4-dinitrophenol (dnp), which is known to uncouple oxidative phosphorylation . This process disrupts the normal balance of the production and utilization of ATP, the main energy currency of cells.
Pharmacokinetics
A study on dnp showed that it exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These properties could potentially impact the bioavailability of the compound.
Result of Action
Based on its chemical relation to dnp, it might cause a rapid loss of atp as heat, leading to uncontrolled hyperthermia .
properties
IUPAC Name |
(2S)-2-amino-6-(2,4-dinitroanilino)hexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O6.ClH/c13-9(12(17)18)3-1-2-6-14-10-5-4-8(15(19)20)7-11(10)16(21)22;/h4-5,7,9,14H,1-3,6,13H2,(H,17,18);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVXDUOPLKVMMM-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14401-10-6 | |
| Record name | L-Lysine, N6-(2,4-dinitrophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14401-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
348.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14455-27-7, 14401-10-6 | |
| Record name | N6-(2,4-Dinitrophenyl)-L-lysine hydrochlodride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14455-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N6-(2,4-dinitrophenyl)-L-lysine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















